5-amino-1-(4-anilinophenyl)-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one
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Overview
Description
“5-amino-1-(4-anilinophenyl)-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one” is a complex organic compound that features a pyrrolone core, an aniline group, and a benzothiazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-1-(4-anilinophenyl)-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aniline Group: This step might involve nucleophilic substitution reactions.
Attachment of the Benzothiazole Moiety: This could be done through condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or benzothiazole moieties.
Reduction: Reduction reactions might target the pyrrolone core or the benzothiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
“5-amino-1-(4-anilinophenyl)-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one” could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in materials science, such as in the development of new polymers or dyes.
Mechanism of Action
The mechanism of action of “5-amino-1-(4-anilinophenyl)-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one” would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(4-anilinophenyl)-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one: shares structural similarities with other compounds that have a pyrrolone core, aniline groups, or benzothiazole moieties.
Uniqueness
- The unique combination of these three functional groups in a single molecule could confer unique biological activities or chemical properties not seen in other compounds.
Properties
IUPAC Name |
5-amino-1-(4-anilinophenyl)-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c24-22-21(23-26-18-8-4-5-9-20(18)29-23)19(28)14-27(22)17-12-10-16(11-13-17)25-15-6-2-1-3-7-15/h1-13,25H,14,24H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOYZAYNMYMRBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=CC=C(C=C2)NC3=CC=CC=C3)N)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=CC=C(C=C2)NC3=CC=CC=C3)N)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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